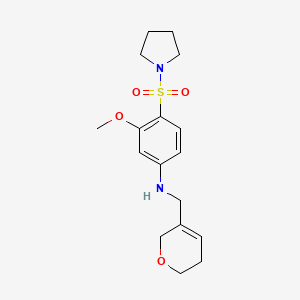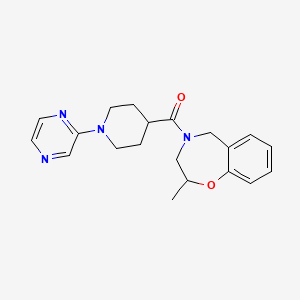![molecular formula C18H18N2O6S B6962535 4-Methoxy-3-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-10-ylsulfonyl)benzoic acid](/img/structure/B6962535.png)
4-Methoxy-3-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-10-ylsulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-10-ylsulfonyl)benzoic acid: is a complex organic compound characterized by its intricate molecular structure. This compound features a benzene ring substituted with a methoxy group and a sulfonyl group attached to a bicyclic system containing nitrogen and oxygen atoms. Its unique structure makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the core bicyclic system. One common approach is to start with a suitable precursor containing the necessary functional groups and then perform a series of reactions to build the complex structure. These reactions may include:
Nitration: : Introducing a nitro group to the aromatic ring.
Reduction: : Converting the nitro group to an amine.
Oxidation: : Introducing oxygen atoms into the bicyclic system.
Sulfonylation: : Adding the sulfonyl group to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the reduction of other functional groups.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or structural changes.
Wissenschaftliche Forschungsanwendungen
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may interact with biological targets, making it useful in drug discovery.
Medicine: : It could serve as a lead compound for the development of new therapeutic agents.
Industry: : Its properties may be useful in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared to other similar compounds with similar structures or functional groups. Some similar compounds might include:
4-Methoxybenzoic acid: : Similar in having a methoxy group on the benzene ring.
Sulfonylbenzoic acids: : Similar in having a sulfonyl group attached to the benzene ring.
Bicyclic compounds containing nitrogen and oxygen: : Similar in having a bicyclic system with nitrogen and oxygen atoms.
These compounds may have different properties and applications based on their specific structures and functional groups.
Eigenschaften
IUPAC Name |
4-methoxy-3-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-10-ylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-25-14-6-5-12(18(21)22)11-16(14)27(23,24)20-8-7-19-9-10-26-15-4-2-3-13(20)17(15)19/h2-6,11H,7-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJQKKNUAFNCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCN3CCOC4=CC=CC2=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-(Dimethylamino)pyrazin-2-yl]-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B6962455.png)

![[5-(Dimethylamino)pyrazin-2-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6962462.png)
![[5-(dimethylamino)pyrazin-2-yl]-[4-(N-methylanilino)piperidin-1-yl]methanone](/img/structure/B6962469.png)
![N-[(4-methylthiadiazol-5-yl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide](/img/structure/B6962489.png)
![N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6962493.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B6962501.png)

![[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B6962506.png)
![[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B6962509.png)
![(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B6962510.png)
![N-[2-(cyclohexen-1-yl)ethyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6962516.png)
![N-[(4-cyanophenyl)methyl]-N-cyclopropyl-2-methyloxolane-3-carboxamide](/img/structure/B6962532.png)
![N-tert-butyl-1-[(3-cyanophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6962536.png)
